2,4,5,7-tetranitro-9H-fluorene-9-carbaldehyde
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Overview
Description
2,4,5,7-tetranitro-9H-fluorene-9-carbaldehyde is a highly nitrated aromatic compound with significant interest in various scientific fields. Its molecular formula is C13H4N4O9, and it is known for its stability and reactivity due to the presence of multiple nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-tetranitro-9H-fluorene-9-carbaldehyde typically involves the nitration of fluorene derivatives. One common method is the nitration of 2-biphenylcarboxylic acid, followed by cyclization and further nitration steps . The reaction conditions often require strong nitrating agents such as nitric acid and sulfuric acid, and the process is usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through recrystallization from solvents like benzene or by vacuum drying over phosphorus pentoxide .
Chemical Reactions Analysis
Types of Reactions
2,4,5,7-tetranitro-9H-fluorene-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of nitro groups can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted fluorene compounds, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,5,7-tetranitro-9H-fluorene-9-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various fluorene derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5,7-tetranitro-9H-fluorene-9-carbaldehyde involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The pathways involved often include oxidative stress and the generation of reactive oxygen species, which can induce cellular damage and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5,7-tetranitro-9H-fluoren-9-one
- 2,4,5,7-tetranitro-9H-fluoren-9-ylideneaminooxy-hexanoic acid
- 2,4,5,7-tetranitro-9H-fluoren-9-ylidenemethyl-phenol
Uniqueness
2,4,5,7-tetranitro-9H-fluorene-9-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its ketone and other derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C14H6N4O9 |
---|---|
Molecular Weight |
374.22 g/mol |
IUPAC Name |
2,4,5,7-tetranitro-9H-fluorene-9-carbaldehyde |
InChI |
InChI=1S/C14H6N4O9/c19-5-10-8-1-6(15(20)21)3-11(17(24)25)13(8)14-9(10)2-7(16(22)23)4-12(14)18(26)27/h1-5,10H |
InChI Key |
CMTNJZUIDCMXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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